![molecular formula C11H15N3O3 B2816375 N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide CAS No. 1795296-70-6](/img/structure/B2816375.png)
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide typically involves the reaction of furan derivatives with imidazolidine-2-one. One common method includes the radical bromination of the methyl group of a furan derivative, followed by conversion into a corresponding phosphonate. This intermediate can then react with various aldehydes in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the imidazolidine ring can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antiviral agent.
Biochemistry: The compound has been investigated for its ability to inhibit enzymes like monophenolase, which is involved in melanin synthesis.
Pharmaceutical Sciences: Research includes its use as a precursor for the synthesis of other bioactive molecules and its potential role in drug development.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound’s antiviral activity is linked to its inhibition of viral enzymes, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known antibacterial agent with a similar furan ring structure.
Furazolidone: Another furan derivative used as an antimicrobial agent.
Furan-2-yl-propan-1-ol: A compound with similar structural features but different pharmacological properties[][5].
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide stands out due to its unique combination of a furan ring and an imidazolidine-2-one moiety
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(6-9-2-5-17-7-9)13-11(16)14-4-3-12-10(14)15/h2,5,7-8H,3-4,6H2,1H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGRQXLDDMXVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2816292.png)
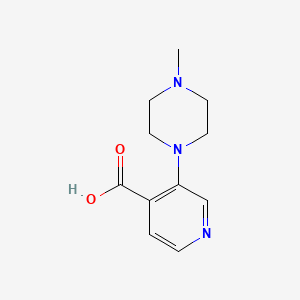
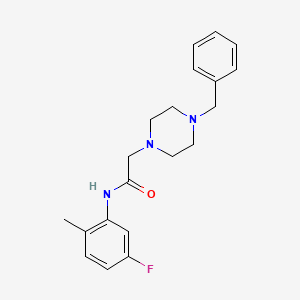
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2816296.png)
![(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2816297.png)
![ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2816298.png)
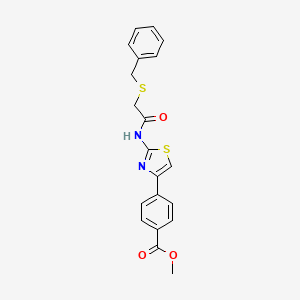
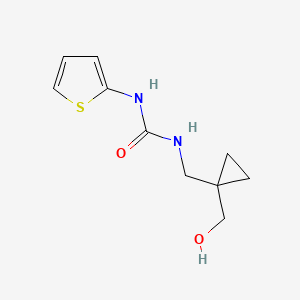
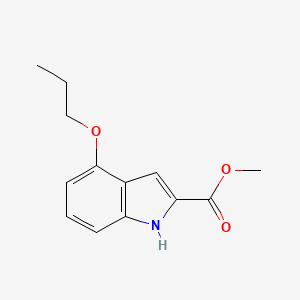
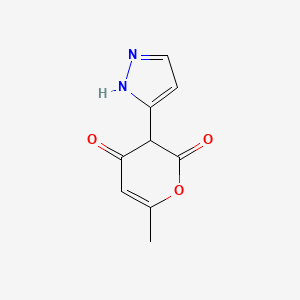
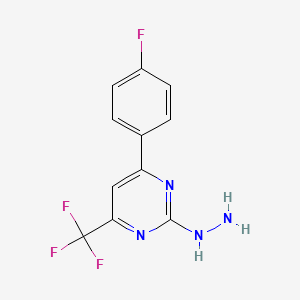
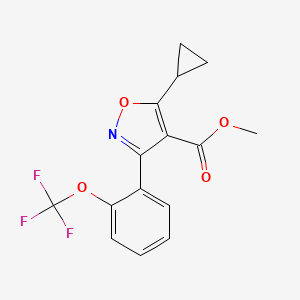
![2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816313.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/new.no-structure.jpg)
